1-Cyanocyclohexane-1-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Key Reactive Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds that serve as crucial building blocks and reactive intermediates in a vast array of chemical transformations. rsc.orgmagtech.com.cn Their importance stems from the highly electrophilic nature of the sulfur atom and the excellent leaving group ability of the chloride ion, which allows them to react readily with a wide range of nucleophiles. rsc.org

This reactivity is fundamental to the synthesis of sulfonamides and sulfonic esters, two classes of compounds with significant applications. rsc.orgcbijournal.com The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone for the preparation of sulfonamides, a functional group present in numerous pharmaceuticals, including antibacterial drugs and diuretics. cbijournal.com Similarly, their reaction with alcohols yields sulfonic esters, which are valuable intermediates in their own right. rsc.org

Beyond these classical reactions, sulfonyl chlorides are utilized as sources for sulfonyl radicals, sulfenes, and aryl groups in various modern synthetic methodologies. magtech.com.cn They participate in reactions such as annulations, radical additions, and transition metal-catalyzed cross-coupling reactions. magtech.com.cnrsc.org This versatility makes them indispensable tools for medicinal chemists and synthetic organic chemists in the construction of complex molecules, dyes, and functional materials. magtech.com.cn

Structural Framework and Reactivity Profile of 1-Cyanocyclohexane-1-sulfonyl Chloride

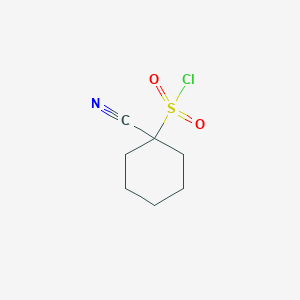

The molecular structure of this compound is defined by a central quaternary carbon atom. This carbon is simultaneously part of a cyclohexane (B81311) ring and bonded to both an electron-withdrawing cyano (-C≡N) group and a highly reactive sulfonyl chloride (-SO₂Cl) group. This geminal arrangement of functional groups on a sterically demanding cyclohexyl framework dictates its chemical behavior.

The general properties of the compound are summarized in the table below.

| Property | Value |

| CAS Number | 1935075-12-9 |

| Molecular Formula | C₇H₁₀ClNO₂S |

| Molecular Weight | 207.68 g/mol |

| Canonical SMILES | C1CCC(CC1)(C#N)S(=O)(=O)Cl |

The reactivity of this compound is governed by the interplay of its functional groups. The sulfonyl chloride moiety is the primary site for nucleophilic attack. However, its reactivity is modulated by the adjacent cyano group and the bulky cyclohexyl ring. Research on analogous α-cyano-sulfonyl chlorides indicates that they readily react with nucleophiles like primary and secondary amines to form the corresponding sulfonamides. rsc.org The reaction with alcohols to form sulfonates is also possible, though in some cases, the resulting products can be unstable. rsc.org

Homologues of α-cyano-sulfonyl chlorides that possess an alkyl group on the α-carbon have been shown to be markedly less reactive towards nucleophiles compared to the parent compound, with reactivity decreasing as the size of the alkyl group increases. rsc.org This suggests that the cyclohexyl group in this compound likely imparts significant steric hindrance, potentially lowering its reaction rates compared to simpler acyclic analogues.

A summary of expected reactions based on the chemistry of related α-cyano-sulfonyl chlorides is presented below.

| Reactant Type | Product Type | General Observations |

| Primary/Secondary Amines | α-Cyano Sulfonamides | Generally forms the expected sulfonamide product. rsc.org |

| Alcohols | α-Cyano Sulfonic Esters | Can form sulfonates, but product stability may be a concern. rsc.org |

| Enamines | Thietane (B1214591) 1,1-dioxides or Acyclic Sulfones | The outcome depends on the structure of the enamine used. rsc.org |

Contemporary Research Landscape and Synthetic Challenges

The contemporary research landscape for this compound appears to be limited, with its mention largely confined to chemical supplier catalogs rather than extensive peer-reviewed studies. Research on the broader class of α-functionalized sulfonyl chlorides is ongoing, particularly exploring their use in synthesizing novel heterocyclic systems and complex organic molecules. researchgate.netnih.gov

The synthesis of this compound presents notable challenges. The primary difficulty lies in the construction of the sterically congested quaternary carbon center bearing three distinct functional groups. General methods for synthesizing sulfonyl chlorides often involve the oxidative chlorination of thiols or disulfides, or Sandmeyer-type reactions of corresponding anilines. nih.govorganic-chemistry.org

Applying these methods to create the target molecule would require a suitable precursor, such as 1-cyano-1-mercaptocyclohexane. The synthesis and handling of such a precursor could be challenging. Furthermore, the conditions required for the oxidative chlorination must be carefully controlled to avoid undesired side reactions involving the cyano group. The steric bulk of the cyclohexane ring could also impede the reaction, potentially leading to lower yields or requiring harsher conditions compared to less hindered substrates. The development of a robust and scalable synthesis for this compound remains a significant synthetic hurdle.

Structure

3D Structure

Properties

IUPAC Name |

1-cyanocyclohexane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO2S/c8-12(10,11)7(6-9)4-2-1-3-5-7/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPKQZLLNQUVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyanocyclohexane 1 Sulfonyl Chloride

Oxidative Chlorination Pathways

Oxidative chlorination pathways commence with a precursor at a lower sulfur oxidation state, typically a thiol or its derivative, and simultaneously introduce the chlorine atom and elevate the sulfur to the +VI oxidation state of the sulfonyl chloride.

Peroxide and Metal Salt Catalyzed Oxidations (e.g., H2O2/ZrCl4 Systems)

A combination of hydrogen peroxide (H₂O₂) and a metal salt catalyst, such as Zirconium tetrachloride (ZrCl₄), serves as an efficient system for the direct conversion of thiols and disulfides into their corresponding sulfonyl chlorides. organic-chemistry.org This method is valued for its use of high-purity reagents and its effectiveness in oxidative chlorination. organic-chemistry.org The reaction proceeds under mild conditions, offering an advantage over harsher traditional methods.

Table 1: Synthesis of Sulfonyl Chlorides using H₂O₂/ZrCl₄

| Starting Material | Product | Yield (%) |

|---|---|---|

| Thiol | Sulfonyl Chloride | High |

| Disulfide | Sulfonyl Chloride | High |

Data derived from studies on the oxidative conversion of various thiols and disulfides. organic-chemistry.org

Sodium Hypochlorite-Mediated Oxidative Chlorosulfonation

Sodium hypochlorite (B82951) (NaOCl), commonly known as bleach, is an economical and environmentally friendly reagent for the synthesis of alkanesulfonyl chlorides. organic-chemistry.org This method often utilizes S-alkyl isothiourea salts as odorless and stable thiol precursors. organic-chemistry.orgorganic-chemistry.org The bleach-mediated oxidative chlorosulfonation is noted for its simple procedure, safe operation, and high yields without the need for chromatographic purification. organic-chemistry.org The reaction is scalable, making it suitable for larger preparations. organic-chemistry.org Another related reagent, sodium chlorite (B76162) (NaClO₂), has also been effectively used for the oxidative chlorosulfonation of various sulfur-containing substrates, including thiols, disulfides, and thioacetates, providing a convenient and safe synthetic route. organic-chemistry.org

Table 2: Representative Yields in Bleach-Mediated Oxidative Chlorosulfonation

| Substrate | Product | Yield (%) |

|---|---|---|

| S-alkyl isothiourea salt | Alkanesulfonyl chloride | up to 99% |

| p-chlorophenylmethane S-isothiourea salt (large scale) | p-chlorophenylmethanesulfonyl chloride | 96% |

Data from studies on the synthesis of alkanesulfonyl chlorides from S-alkyl isothiourea salts. organic-chemistry.org

N-Halogenated Amide Reagents (e.g., Trichloroisocyanuric Acid, N-Chlorosuccinimide)

N-halogenated amides are versatile and effective reagents for the oxidative chlorination of sulfur compounds.

Trichloroisocyanuric Acid (TCCA) Trichloroisocyanuric acid (TCCA) is a stable, solid reagent that serves as a safe and efficient source of electrophilic chlorine. tandfonline.comwikipedia.orgenamine.net It is used for the direct conversion of thiols and disulfides to the corresponding sulfonyl chlorides. researchgate.netchemspider.com The reactions are generally performed under mild conditions, and the byproduct, cyanuric acid, is easily removed by filtration, simplifying the workup procedure. enamine.netchemspider.com

N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS) is another widely used reagent for this transformation. researchgate.netorganic-chemistry.org The combination of NCS with dilute hydrochloric acid provides a controlled and efficient method for oxidizing various thiol derivatives, including thiols, thioacetates, and thiocarbamates, to sulfonyl chlorides in high yields. organic-chemistry.orglookchem.com This method avoids the use of hazardous reagents like chlorine gas. organic-chemistry.org The water-soluble byproduct, succinimide, can be conveniently removed during aqueous workup. organic-chemistry.orgthieme-connect.com Furthermore, this byproduct can be recycled back into NCS, making the process more sustainable. thieme-connect.comorganic-chemistry.orgresearchgate.net

Table 3: Yields of Sulfonyl Chlorides using N-Halogenated Amides

| Reagent | Substrate Type | Product | Yield Range (%) |

|---|---|---|---|

| TCCA | Thiols, Disulfides | Arylsulfonyl Chlorides | Good to Excellent |

| NCS/HCl | Thioacetates, Thiols, Thiocarbamates | Sulfonyl Chlorides | up to 96% |

| NCS | S-alkylisothiourea salts | Alkanesulfonyl Chlorides | Moderate to Excellent |

Data compiled from various studies on the synthesis of sulfonyl chlorides. researchgate.netorganic-chemistry.orgresearchgate.net

Modern Flow Chemistry Approaches for Enhanced Efficiency

Flow chemistry offers significant advantages for the synthesis of sulfonyl chlorides, including improved safety, better control over reaction parameters, and higher space-time yields. rsc.org Continuous flow protocols have been developed for the oxidative chlorination of disulfides and thiols using N-chloroamides like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH). rsc.org These systems allow for precise control over temperature and residence time, which is crucial for managing highly exothermic reactions and circumventing thermal runaway. rsc.org Automated continuous systems, employing multiple continuous stirred-tank reactors (CSTRs), have also been described for the large-scale production of aryl sulfonyl chlorides using reagents like chlorosulfonic acid, demonstrating significant improvements in process consistency and reliability. mdpi.com

Conversion from Sulfonic Acid and Sulfonate Precursors

An alternative strategy for synthesizing sulfonyl chlorides involves starting with a precursor where the sulfur atom is already in the +VI oxidation state, such as a sulfonic acid or a sulfonate salt. The transformation then involves the substitution of the hydroxyl or salt group with a chloride.

Chlorination with Reagents such as Phosphorus Oxychloride or Sulfuryl Chloride

Several classic chlorinating agents are effective for converting sulfonic acids and their salts into sulfonyl chlorides.

Phosphorus Oxychloride (POCl₃) Phosphorus oxychloride is a powerful chlorinating agent used in organic synthesis. commonorganicchemistry.compcc.eu It can convert sulfonic acids to the corresponding sulfonyl chlorides, often in the absence of a solvent or by heating the mixture to reflux. researchgate.net The reaction involves the replacement of the hydroxyl group of the sulfonic acid with a chlorine atom. researchgate.net

Sulfuryl Chloride (SO₂Cl₂) and Other Reagents Sulfuryl chloride is another reagent used for this conversion. A mixture of chlorosulfonic acid (ClSO₃H) and sulfuryl chloride (SO₂Cl₂) can act as a mixed chlorosulfonylation reagent to convert existing sulfonic acid groups into sulfonyl chloride groups. google.com Other reagents, such as oxalyl chloride, can also be employed to convert sulfonic acid salts to sulfonyl halides, often in the presence of a co-catalyst like N,N-dimethylformamide (DMF). google.com

Table 4: Reagents for Conversion of Sulfonic Acids/Salts to Sulfonyl Chlorides

| Reagent | Precursor | Product |

|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Sulfonic Acid | Sulfonyl Chloride |

| Sulfuryl Chloride (SO₂Cl₂) / ClSO₃H | Sulfonic Acid | Sulfonyl Chloride |

| Oxalyl Chloride / DMF | Sulfonic Acid Salt | Sulfonyl Chloride |

Information based on general procedures for sulfonyl chloride synthesis. researchgate.netgoogle.comgoogle.com

Cyanuric Chloride-Based Chlorosulfonylation Protocols

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a cost-effective and versatile reagent in organic synthesis, primarily known for its ability to facilitate nucleophilic substitution reactions sequentially. researchgate.netrsc.org In the context of sulfonyl chloride synthesis, it serves as a powerful activating agent. One established protocol involves the reaction of a sulfonic acid with cyanuric chloride. cbijournal.com In this process, the sulfonic acid is converted into a more reactive intermediate, which is then readily transformed into the corresponding sulfonyl chloride upon treatment with a chloride source.

The reaction of p-toluenesulfonic acid with cyanuric chloride in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as acetone (B3395972) can generate the sulfonyl chloride intermediate. cbijournal.com This methodology leverages the high reactivity of the chlorine atoms on the triazine ring, which can be displaced by nucleophiles. researchgate.net The stepwise reactivity of cyanuric chloride at different temperatures (0 °C, 30–50 °C, and 90–100 °C for the first, second, and third chlorine atoms, respectively) allows for controlled substitutions, although this rule is most applicable in aqueous solutions. dtic.mil For the synthesis of 1-cyanocyclohexane-1-sulfonyl chloride, the corresponding sulfonic acid would be the required starting material.

Table 1: Reagents in Cyanuric Chloride-Based Chlorosulfonylation

| Reagent | Role |

| 1-Cyanocyclohexane-1-sulfonic acid | Substrate |

| Cyanuric Chloride (TCT) | Activating Agent |

| Triethylamine (TEA) | Base |

| Acetone / Acetonitrile | Solvent |

Sandmeyer-Type Chlorosulfonylation from Anilines

The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry, providing a pathway to synthesize aryl halides and other derivatives from aryl diazonium salts, which are generated from anilines. wikipedia.orgnih.gov This reaction is an example of a radical-nucleophilic aromatic substitution. wikipedia.org The classical Sandmeyer reaction for producing sulfonyl chlorides, first developed by Meerwein, involves the reaction of an aryldiazonium salt with sulfur dioxide in the presence of a copper(I) catalyst. acs.orgacs.org

This method can be adapted for aliphatic systems where a primary amino group is available. For the target compound, the synthesis would commence with the hypothetical precursor, 1-amino-1-cyanocyclohexane. This amine would first be converted to its diazonium salt intermediate using sodium nitrite (B80452) under acidic conditions. The subsequent reaction with a sulfur dioxide source and a chloride source, catalyzed by CuCl, would yield this compound. acs.org

Utilizing Aryldiazonium Salts and Sulfur Dioxide Surrogates (e.g., DABSO)

A significant advancement in the Sandmeyer-type chlorosulfonylation is the use of stable sulfur dioxide surrogates, which circumvents the challenges of handling gaseous and toxic SO₂. DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is a widely used solid surrogate that safely and conveniently releases SO₂ upon gentle heating or under specific reaction conditions. organic-chemistry.orgorganic-chemistry.org

The protocol involves the standard formation of the diazonium salt from the corresponding aniline. This salt is then reacted with DABSO in the presence of a copper catalyst (e.g., CuCl or CuCl₂) and a chloride source (often hydrochloric acid). organic-chemistry.org This approach offers a practical and safer alternative to the traditional method, providing good yields for a wide range of anilines. organic-chemistry.org The reaction is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.org

Table 2: Key Components in Sandmeyer-Type Chlorosulfonylation with DABSO

| Component | Example | Function |

| Amine Precursor | 1-Amino-1-cyanocyclohexane | Source of the diazonium salt |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) / HCl | Converts amine to diazonium salt |

| SO₂ Source | DABSO | Stable surrogate for sulfur dioxide |

| Catalyst | Copper(I) Chloride (CuCl) | Facilitates radical formation |

| Solvent | Acetonitrile / Acetic Acid | Reaction medium |

Late-Stage Functionalization from Sulfonamide Derivatives

Sulfonamides are highly stable functional groups, prevalent in a vast number of pharmaceuticals and agrochemicals. nih.govnih.govresearchgate.net Historically, their chemical inertness made them unsuitable as synthetic handles for further molecular diversification. However, recent advancements have established innovative strategies for the "late-stage" functionalization of sulfonamides, enabling their conversion into more reactive species like sulfonyl chlorides. nih.govchemrxiv.org

One such strategy involves the conversion of primary sulfonamides into sulfonyl chlorides via pyridinium (B92312) intermediates. nih.gov This approach allows for the activation of the robust sulfonamide group, rendering it susceptible to nucleophilic attack or further transformation. Another modern approach utilizes photocatalysis to generate sulfonyl radical intermediates from sulfonamides. nih.govnih.gov These highly reactive radicals can then be trapped or undergo further reactions, effectively unlocking new avenues for chemical space exploration starting from readily available sulfonamide-containing compounds. nih.govresearchgate.net This method is particularly valuable in drug discovery for creating analogues of complex molecules. chemrxiv.org

Sustainable and Atom-Economical Synthesis Strategies

The development of sustainable and environmentally friendly synthetic methods is a central goal in modern chemistry. For the synthesis of sulfonyl chlorides, this involves moving away from harsh reagents and developing more atom-economical processes.

Traditional methods often rely on reagents like chlorine gas, which is hazardous and difficult to handle. organic-chemistry.org Greener alternatives have been developed, such as the oxidative chlorosulfonation of S-alkyl isothiourea salts using N-chlorosuccinimide (NCS). organic-chemistry.org This method is operationally simple, scalable, and avoids toxic reagents. The byproduct, succinimide, can be recycled back to NCS, enhancing the sustainability of the process. organic-chemistry.org Another approach utilizes bleach (sodium hypochlorite) or oxone in water for the oxidative chlorosulfonation of thiols and disulfides, representing a simple, rapid, and environmentally benign method. organic-chemistry.orgrsc.org These strategies align with the principles of green chemistry by using safer reagents and solvents, thereby reducing the environmental impact of sulfonyl chloride synthesis. rsc.orgmdpi.com

Table 3: Comparison of Synthetic Strategies for Sulfonyl Chlorides

| Method | Reagents | Advantages | Disadvantages |

| Traditional (e.g., Reed Reaction) | Chlorine (gas), Sulfur Dioxide (gas) | Established method | Use of toxic/hazardous gases |

| Sandmeyer-Type | NaNO₂, HCl, SO₂/DABSO, CuCl | Good functional group tolerance | Requires amine precursor, potential side products acs.org |

| From Sulfonamides | Photocatalyst, Activating Agents | Enables late-stage functionalization of complex molecules nih.gov | May require specific activating conditions |

| Sustainable (e.g., NCS) | S-Alkyl isothiourea salts, NCS | Avoids hazardous reagents, recyclable byproduct organic-chemistry.org | Requires preparation of isothiourea salt |

| Sustainable (e.g., Oxone) | Thiols/Disulfides, Oxone, KCl, Water | Uses water as solvent, safe reagents rsc.org | Substrate scope may be limited |

Reaction Mechanisms Governing 1 Cyanocyclohexane 1 Sulfonyl Chloride Transformations

Nucleophilic Acyl Substitution at the Sulfonyl Sulfur Center

The reaction of 1-cyanocyclohexane-1-sulfonyl chloride with primary or secondary amines is a robust and common method for the synthesis of sulfonamides. wikipedia.org This transformation is a cornerstone in medicinal chemistry for creating complex, biologically active molecules. ekb.eg

The mechanism proceeds in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. nih.gov This leads to the formation of a transient, tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable. The electron pair from the nitrogen reforms, leading to the collapse of the intermediate and the expulsion of the chloride ion (Cl⁻) as the leaving group.

Deprotonation: The resulting product is a protonated sulfonamide, which carries a positive charge on the nitrogen atom. A base, which can be a second equivalent of the amine nucleophile or an added non-nucleophilic base like pyridine, removes the proton from the nitrogen to yield the final, neutral sulfonamide product and an ammonium (B1175870) salt byproduct. youtube.com

This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed, driving the reaction to completion. wikipedia.org

**Table 1: Reaction of this compound with a Generic Primary Amine (R-NH₂) **

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Nucleophilic attack by the amine on the sulfur atom. | This compound + R-NH₂ | Tetrahedral Intermediate |

| 2 | Elimination of the chloride leaving group. | Tetrahedral Intermediate | Protonated Sulfonamide + Cl⁻ |

When subjected to nucleophiles such as water or alcohols, this compound undergoes hydrolysis or alcoholysis, respectively. These reactions are analogous to aminolysis.

Hydrolysis: The reaction with water yields 1-cyanocyclohexane-1-sulfonic acid and hydrochloric acid. wikipedia.org The mechanism involves the nucleophilic attack of a water molecule on the sulfonyl sulfur, followed by the departure of the chloride ion and subsequent deprotonation of the oxonium ion intermediate to give the sulfonic acid. Kinetic studies on the hydrolysis of various sulfonyl chlorides suggest the reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. nih.govrsc.org

Alcoholysis: In the presence of an alcohol (R'OH), the compound is converted to the corresponding sulfonate ester. wikipedia.org The alcohol's oxygen atom attacks the sulfur center, leading to the formation of the ester and HCl. This process is often referred to as alcohol activation, as it converts the alcohol's hydroxyl group into a much better leaving group (a sulfonate). youtube.com

Kinetic and stereochemical investigations of reactions involving sulfonyl chlorides provide significant insight into their mechanisms.

Kinetics: The solvolysis of alkanesulfonyl chlorides typically follows second-order kinetics, being first order in the sulfonyl chloride and first order in the nucleophile. nih.gov This is consistent with a concerted Sₙ2-type mechanism. nih.govrsc.org The reaction rate is sensitive to the nucleophilicity of the attacking species and the electronic properties of the substituents on the sulfonyl chloride.

Stereochemistry: A key stereochemical feature of sulfonyl chloride reactions is observed during alcoholysis. When a chiral alcohol reacts with a sulfonyl chloride, the reaction occurs at the oxygen atom of the alcohol, and the C-O bond of the alcohol is not broken. youtube.comyoutube.com Consequently, the reaction proceeds with retention of configuration at the chiral carbon center of the alcohol. youtube.comyoutube.com This allows for the controlled synthesis of sulfonate esters with a predictable stereochemistry, which can then undergo subsequent substitution reactions where the stereochemical outcome (e.g., inversion in an Sₙ2 reaction) can be controlled. youtube.com

Elimination Reactions and Sulfene (B1252967) Intermediate Generation

Alkanesulfonyl chlorides that possess at least one hydrogen atom on the α-carbon can undergo an elimination reaction in the presence of a base to form highly reactive intermediates known as sulfenes (R₂C=SO₂). wikipedia.orgnih.gov this compound fits this structural requirement.

When treated with a strong, non-nucleophilic base such as triethylamine (B128534), this compound can undergo dehydrohalogenation. The base abstracts the acidic proton from the carbon atom attached to the sulfonyl chloride group (the α-carbon). This is followed by the elimination of the chloride ion to generate the sulfene intermediate. wikipedia.org This intermediate is highly reactive and can be trapped by various reagents present in the reaction mixture. wikipedia.org

The formation of the sulfene is a competing pathway to nucleophilic substitution and is particularly favored by the use of tertiary amine bases. nih.gov

The base-promoted formation of sulfenes from sulfonyl chlorides is generally understood to proceed through an E2 (bimolecular elimination) mechanism. libretexts.orgmasterorganicchemistry.com

E2 Mechanism: The E2 reaction is a concerted, single-step process. libretexts.orglibretexts.org The base removes the α-proton simultaneously as the C=S double bond of the sulfene forms and the chloride leaving group departs. libretexts.orglibretexts.org The rate of the reaction is dependent on the concentration of both the sulfonyl chloride and the base (rate = k[R-SO₂Cl][Base]), which is characteristic of a bimolecular process. libretexts.orgmasterorganicchemistry.com

Stereochemical Requirements and Steric Effects: The E2 mechanism has a strict stereochemical requirement for the transition state: the proton being abstracted and the leaving group must be in an anti-periplanar arrangement. libretexts.orgmasterorganicchemistry.com In the context of the this compound, this means the C-H and S-Cl bonds must be oriented in a trans-diaxial position within the chair conformation of the cyclohexane (B81311) ring for optimal orbital overlap and the lowest energy transition state. chemistrysteps.com Steric hindrance can also play a significant role. The accessibility of the α-proton to the base can be affected by the conformation of the cyclohexane ring and the bulkiness of the base used. A sterically hindered base may react more slowly, potentially favoring other reaction pathways if available. chemistrysteps.com

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 1-Cyanocyclohexane-1-sulfonic acid |

| 1-Cyanocyclohexane-1-sulfonamide |

| Alcohols |

| Amines |

| Hydrogen chloride |

| Pyridine |

| Sulfonate ester |

| Sulfene |

| Triethylamine |

Radical Reaction Cascades Involving Sulfonyl Chlorides

Sulfonyl chlorides are well-established precursors for sulfonyl radicals (RSO₂•) through various initiation methods, including photoredox catalysis. researchgate.netnih.gov The generation of the 1-cyano-cyclohexan-1-yl-sulfonyl radical is the initiating step for a variety of potential cascade reactions. These cascades are sequential intramolecular or intermolecular processes in which the initial radical intermediate engages in a series of subsequent reactions to form a more complex product in a single synthetic operation.

A key feature of radical cascades involving compounds like this compound is the participation of the cyano group. The cyano group can act as a radical acceptor, leading to intramolecular cyclization or intermolecular addition reactions. researchgate.net For instance, in a photoredox-catalyzed process, the initially formed sulfonyl radical can add to an unsaturated bond, and the resulting radical intermediate can then interact with the cyano group. nih.gov

One illustrative example of such a cascade is the cyclization of N-(o-cyanobiaryl)acrylamides with sulfonyl chlorides. nih.gov In this process, a sulfonyl radical adds to the acrylamide (B121943) double bond, generating a carbon-centered radical. This radical then attacks the cyano group in an intramolecular fashion, leading to the formation of a new heterocyclic ring system. While this example does not involve this compound directly, it provides a clear precedent for the type of radical cascade it could undergo.

The general mechanism for such a radical cascade can be outlined as follows:

Initiation: Homolytic cleavage of the S-Cl bond in this compound to generate the 1-cyano-cyclohexan-1-yl-sulfonyl radical. This can be induced by light, heat, or a chemical initiator.

Propagation:

The sulfonyl radical adds to a π-system (e.g., an alkene or alkyne), generating a new carbon-centered radical.

This new radical intermediate can then undergo further reactions, such as intramolecular cyclization by attacking the cyano group, or intermolecular addition to another unsaturated molecule.

Termination: The radical chain is terminated by radical-radical coupling or disproportionation reactions.

The table below summarizes potential radical cascade pathways involving sulfonyl chlorides, which could be analogous to the reactivity of this compound.

| Cascade Type | Initiating Radical | Key Intermediate | Product Type |

| Intramolecular Cyclization | Sulfonyl Radical | Carbon-centered radical adjacent to a cyano group | Heterocyclic compounds |

| Intermolecular Addition/Cyclization | Sulfonyl Radical | Carbon-centered radical | Polyfunctionalized acyclic or cyclic compounds |

| Radical-Radical Cross-Coupling | Sulfonyl Radical | Alkyl/Aryl Radical | Sulfones |

It is important to note that the specific pathways and the efficiency of these cascades are highly dependent on the reaction conditions, including the choice of initiator, solvent, and the nature of any radical trapping agents present.

Theoretical Insights into Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating the complex mechanisms of radical reactions involving sulfonyl chlorides. nih.gov These theoretical studies can offer detailed information about reaction pathways, the structures of transition states, and the energetics of the entire process, which are often difficult to obtain through experimental methods alone.

For reactions involving sulfonyl chlorides, DFT calculations can be employed to:

Model the homolytic cleavage of the S-Cl bond: By calculating the bond dissociation energy (BDE), the feasibility of sulfonyl radical formation under different conditions can be predicted.

Investigate the regioselectivity and stereoselectivity of radical addition: The transition states for the addition of the sulfonyl radical to various unsaturated substrates can be located and their energies calculated. The lowest energy transition state corresponds to the most likely reaction pathway. researchgate.net

Elucidate the mechanism of subsequent cyclization or rearrangement steps: The entire potential energy surface of a cascade reaction can be mapped out, identifying all intermediates and transition states connecting them. mdpi.com

A study on the chloride-chloride exchange reaction in arenesulfonyl chlorides utilized DFT calculations to reveal that the reaction proceeds via a single transition state consistent with an Sₙ2 mechanism. nih.gov Although not a radical process, this work highlights the utility of DFT in modeling reactions at the sulfonyl center.

In the context of radical additions, theoretical studies have been used to understand the electrophilicity of sulfonyl radicals and their reactivity towards different π-systems. researchgate.net For this compound, computational analysis could predict the preferred site of radical attack and the subsequent cyclization onto the cyano group. The calculations would involve optimizing the geometries of the reactants, intermediates, transition states, and products.

The following table presents key parameters that are typically calculated in theoretical studies of radical reactions and their significance.

| Calculated Parameter | Significance |

| Bond Dissociation Energy (BDE) | Indicates the energy required to break a bond homolytically and form radicals. |

| Activation Energy (Eₐ) | The energy barrier that must be overcome for a reaction to occur; determines the reaction rate. |

| Reaction Energy (ΔE) | The overall energy change of a reaction; indicates whether a reaction is exothermic or endothermic. |

| Geometry of Transition States | Provides a snapshot of the molecular structure at the highest point of the energy barrier, revealing the nature of bond-breaking and bond-forming processes. |

Recent computational work has also explored the reactivity of nitriles with various nucleophiles and radicals, providing insights into the factors that govern the activation of the cyano group. nih.gov Such studies, when applied to this compound, could provide a detailed understanding of the electronic factors that influence its participation in radical cascades.

Transformations and Synthetic Utility of 1 Cyanocyclohexane 1 Sulfonyl Chloride

Synthesis of Sulfonamide Derivatives

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone for the synthesis of sulfonamides, a functional group prevalent in pharmaceuticals. mdpi.comresearchgate.netorgsyn.org 1-Cyanocyclohexane-1-sulfonyl chloride is expected to readily undergo these transformations.

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netorgsyn.org This reaction, known as aminolysis or sulfonylation, typically proceeds in the presence of a base, such as triethylamine (B128534) or sodium carbonate, to neutralize the hydrogen chloride byproduct. mdpi.comorganic-chemistry.org The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the S-N bond. ijarsct.co.in

Primary amines react efficiently to yield secondary sulfonamides. researchgate.net Secondary amines, while sometimes less reactive, also participate in this reaction to afford tertiary sulfonamides. researchgate.netijarsct.co.in The reaction conditions are generally mild and the yields are often high, making it a reliable method for generating diverse sulfonamide libraries. organic-chemistry.orgrsc.org

Table 1: Representative Aminolysis Reactions of Sulfonyl Chlorides This table illustrates the general reaction scope, with expected outcomes for this compound based on established reactivity.

| Amine Type | Substrate Example | Product Type | Typical Yield Range | Reference |

|---|---|---|---|---|

| Primary Aliphatic | Benzylamine | N-Benzyl-1-cyanocyclohexane-1-sulfonamide | Good to Excellent | organic-chemistry.org |

| Primary Aromatic | Aniline | N-Phenyl-1-cyanocyclohexane-1-sulfonamide | Good to Excellent | rsc.org |

| Secondary Aliphatic | Piperidine | 1-(1-Cyanocyclohexane-1-sulfonyl)piperidine | Good to Excellent | researchgate.net |

| Secondary Aromatic | N-Methylaniline | N-Methyl-N-phenyl-1-cyanocyclohexane-1-sulfonamide | Good | libretexts.org |

In instances where a substrate contains multiple nucleophilic sites, the sulfonylation reaction can exhibit regioselectivity. The less sterically hindered or more nucleophilic amine will preferentially react with the sulfonyl chloride. For example, in a molecule with both a primary and a secondary amine, the primary amine is generally more reactive and will be selectively sulfonated.

Stereoselectivity is a key consideration when chiral centers are involved. The reaction of an alcohol with a sulfonyl chloride to form a sulfonate ester proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the reaction. youtube.com Subsequent nucleophilic substitution reactions at this carbon will then proceed with inversion of configuration, allowing for controlled stereochemical outcomes.

Conversion to Sulfonate Esters for Hydroxyl Group Activation

Alcohols are generally poor leaving groups in nucleophilic substitution reactions because the hydroxide (B78521) ion is a strong base. youtube.com Converting a hydroxyl group into a sulfonate ester, such as a tosylate, mesylate, or in this case, a 1-cyanocyclohexane-1-sulfonate, transforms it into an excellent leaving group. youtube.comyoutube.com This "activation" is due to the high stability of the resulting sulfonate anion, which is the conjugate base of a strong sulfonic acid and can effectively delocalize the negative charge through resonance. youtube.com

The reaction involves treating an alcohol with this compound in the presence of a non-nucleophilic base like pyridine. youtube.com The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.comyoutube.com The base serves to deprotonate the resulting intermediate. youtube.com A key feature of this process is that the stereochemistry at the alcohol's carbon center is retained because the C-O bond remains intact throughout the transformation. youtube.comyoutube.com

Table 2: Activation of Various Alcohols via Sulfonate Ester Formation This table shows the expected products when this compound is reacted with different alcohols.

| Alcohol Substrate | Product Name | Leaving Group |

|---|---|---|

| Methanol | Methyl 1-cyanocyclohexane-1-sulfonate | 1-Cyanocyclohexane-1-sulfonate |

| (R)-Butan-2-ol | (R)-sec-Butyl 1-cyanocyclohexane-1-sulfonate | 1-Cyanocyclohexane-1-sulfonate |

| Cyclohexanol | Cyclohexyl 1-cyanocyclohexane-1-sulfonate | 1-Cyanocyclohexane-1-sulfonate |

| Benzyl alcohol | Benzyl 1-cyanocyclohexane-1-sulfonate | 1-Cyanocyclohexane-1-sulfonate |

Preparation of Sulfonyl Fluorides via Halogen Exchange

Sulfonyl fluorides possess a unique balance of stability and reactivity, making them valuable in fields like chemical biology and "click chemistry". rhhz.netnih.gov They are generally more stable than their sulfonyl chloride counterparts but can be activated to react with nucleophiles. rhhz.net A common method for their synthesis is through halogen exchange (halex) reaction, where the chloride in a sulfonyl chloride is replaced by fluoride (B91410). rhhz.netresearchgate.net

This transformation can be achieved by treating this compound with a fluoride source. google.com Reagents such as potassium fluoride (KF), often used with a phase-transfer catalyst like 18-crown-6, or potassium hydrogenfluoride (KHF₂) in an aqueous solution can effectively mediate this exchange. rhhz.net The choice of fluorinating agent and reaction conditions can be optimized to achieve high yields. researchgate.net

Generation of Sulfinamides Through Reductive Methodologies

Sulfinamides are valuable synthetic intermediates that can be prepared from sulfonyl chlorides through reductive amination. nih.gov This process involves the reduction of the sulfur(VI) center of the sulfonyl chloride to a sulfur(IV) center. A one-pot procedure has been developed where an in-situ reduction of the sulfonyl chloride is followed by trapping with an amine. researchgate.net

For example, the reaction of a sulfonyl chloride with an amine in the presence of a reducing agent like triphenylphosphine (B44618) can yield the corresponding sulfinamide. nih.gov This method provides a direct route to sulfinamides from readily available sulfonyl chlorides, avoiding the need to handle more sensitive reagents like sulfinyl chlorides. nih.gov The scope of this reaction is broad, accommodating various sulfonyl chlorides and amines. researchgate.net

Reactions with Unsaturated Organic Substrates

Sulfonyl chlorides can react with unsaturated compounds such as alkenes and alkynes through several pathways, often mediated by radical initiators or transition metals. magtech.com.cnresearchgate.net These reactions can lead to the formation of various valuable products, including vinyl sulfones and other sulfur-containing heterocycles. magtech.com.cnresearchgate.net For instance, the addition of a sulfonyl chloride across a double or triple bond can be initiated to form a C-S bond and a C-Cl bond. researchgate.net These reactions, including annulations and chlorosulfonylation, demonstrate the utility of sulfonyl chlorides as sources of sulfonyl groups in carbon-carbon bond-forming reactions. magtech.com.cn

Annulation and Cycloaddition Reactions

While specific examples involving this compound are not extensively documented in publicly available literature, the reactivity of sulfonyl chlorides as a class suggests its potential participation in annulation and cycloaddition reactions. magtech.com.cn Sulfonyl chlorides can serve as precursors to sulfenes (R-CH=SO₂) in the presence of a base. These highly reactive intermediates can then undergo [2+2] cycloaddition reactions with electron-rich olefins and imines. magtech.com.cn For instance, the reaction of alkanesulfonyl chlorides with enamines can yield substituted thietane (B1214591) 1,1-dioxides. rsc.org Given its structure, this compound could potentially form a sulfene (B1252967) intermediate, which could then be trapped by various unsaturated partners to construct four-membered sulfur-containing rings. The presence of the α-cyano group may influence the stability and reactivity of the sulfene intermediate.

Chlorosulfonylation and Sulfonylation of Alkenes and Alkynes

The addition of sulfonyl chlorides across carbon-carbon multiple bonds is a well-established transformation. magtech.com.cn These reactions can proceed via radical or transition-metal-catalyzed pathways to afford either chlorosulfonylation or hydrosulfonylation products. researchgate.netnih.gov

Chlorosulfonylation: In the presence of a suitable catalyst, such as copper or iron salts, sulfonyl chlorides can add to alkenes and alkynes to yield β-chlorosulfones. researchgate.netnih.gov This atom-transfer radical addition (ATRA) process involves the addition of a sulfonyl radical to the multiple bond, followed by chlorine atom transfer. nih.gov For this compound, this reaction with an alkene would be expected to produce a β-chloro-α-(1-cyanocyclohexyl)sulfonyl alkane. Similarly, reaction with an alkyne would yield a β-chlorovinyl sulfone. nih.gov

Hydrosulfonylation: Under photoredox catalysis conditions with a hydrogen atom donor, sulfonyl chlorides can undergo hydrosulfonylation of alkenes and alkynes. researchgate.netnih.govnih.gov This process provides access to sulfones without the incorporation of the chlorine atom. nih.gov The reaction proceeds via the addition of a sulfonyl radical to the unsaturated bond, followed by hydrogen atom transfer from a suitable donor. researchgate.net A variety of alkenes, including electron-deficient and unactivated ones, can participate in this reaction. nih.gov

The table below summarizes the expected products from the reaction of this compound with representative alkenes and alkynes based on general reactivity patterns of sulfonyl chlorides.

| Reactant Class | Reaction Type | Expected Product Structure |

| Alkene | Chlorosulfonylation | β-chloro-α-(1-cyanocyclohexyl)sulfonyl alkane |

| Alkyne | Chlorosulfonylation | (E/Z)-β-chlorovinyl-(1-cyanocyclohexyl)sulfone |

| Alkene | Hydrosulfonylation | α-(1-cyanocyclohexyl)sulfonyl alkane |

| Alkyne | Hydrosulfonylation | (E/Z)-vinyl-(1-cyanocyclohexyl)sulfone |

Reactivity with Imines and Carbonyl Compounds

The reaction of sulfonyl chlorides with imines, particularly in the presence of a base, can lead to the formation of β-sultams, which are sulfur analogues of β-lactams. globethesis.com This reaction is believed to proceed through the formation of a sulfene intermediate followed by a [2+2] cycloaddition with the imine C=N bond. researchgate.net However, the outcome of the reaction can be dependent on the structure of both the sulfonyl chloride and the imine. globethesis.com For instance, reactions with certain cyclic imines may yield other products instead of the expected bicyclic β-sultams. globethesis.com The reaction of this compound with N-alkyl substituted imines could potentially provide access to novel β-sultam structures.

The reactivity of sulfonyl chlorides with carbonyl compounds is less general. However, sulfonyl chlorides can react with enolates or enamines derived from carbonyl compounds. rsc.org For example, reactions with enamines derived from cyclic ketones have been shown to yield acyclic sulfones. rsc.org

Transition Metal-Catalyzed Cross-Coupling and Desulfitative Reactions

In recent years, sulfonyl chlorides have emerged as versatile coupling partners in transition-metal-catalyzed reactions, acting as sources of sulfonyl, aryl, or alkyl groups through the extrusion of sulfur dioxide (SO₂). chemrevlett.com This desulfitative coupling approach offers an alternative to traditional cross-coupling reagents. chemrevlett.com

Palladium-catalyzed desulfitative cross-coupling reactions of arenesulfonyl chlorides have been developed for the formation of C-C, C-N, and C-S bonds. chemrevlett.comnih.govrsc.org For example, the desulfitative cyanation of arenesulfonyl chlorides provides a route to aryl nitriles. nih.govrsc.org While many examples involve arenesulfonyl chlorides, the development of methods for alkylsulfonyl chlorides is an active area of research. This compound could potentially serve as a source of the 1-cyanocyclohexyl moiety in such coupling reactions, though specific catalytic systems would need to be developed and optimized.

The general mechanism for a desulfitative coupling reaction involves the oxidative addition of the sulfonyl chloride to a low-valent transition metal catalyst, followed by extrusion of SO₂ to form a metal-organyl species, which then participates in the cross-coupling cycle. chemrevlett.com

Application in Functional Group Protection and Activation Strategies

The sulfonyl group is a key component of many protecting groups for amines, alcohols, and other functionalities. organic-chemistry.org Sulfonamides, formed from the reaction of sulfonyl chlorides with amines, are generally stable to a wide range of reaction conditions. synarchive.com Similarly, sulfonate esters, derived from alcohols, are also robust. ucoz.comwikipedia.org The choice of a specific sulfonyl chloride for protection depends on the desired stability of the protecting group and the conditions required for its eventual removal. organic-chemistry.org

While the 1-cyanocyclohexane-1-sulfonyl group is not a standard protecting group, its potential in this regard could be explored. The presence of the cyano group might influence the stability and cleavage conditions of the resulting sulfonamides or sulfonate esters.

Conversely, the sulfonyl chloride functional group can be used to activate a hydroxyl group. Conversion of an alcohol to a sulfonate ester transforms the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. youtube.com this compound could be used for this purpose, with the added feature of introducing the 1-cyanocyclohexylsulfonyl moiety, which could be of interest for modulating the properties of the resulting molecule. The retention of configuration at the carbon bearing the hydroxyl group is a key advantage of this activation method. youtube.com

Role as a Versatile Building Block in Complex Molecule Synthesis

Chemical building blocks are relatively simple molecules that can be used in the synthesis of more complex structures. nih.govresearchgate.net Their utility lies in their ability to introduce specific structural motifs and functionalities into a target molecule. This compound, with its combination of a cyclohexane (B81311) ring, a nitrile group, and a sulfonyl chloride moiety, can be considered a bifunctional building block.

The sulfonyl chloride group provides a handle for a variety of transformations, including sulfonylation, desulfitative coupling, and protecting group formation, as discussed in the preceding sections. The 1-cyanocyclohexyl scaffold is a compact, sp³-rich fragment that can be incorporated into larger molecules to increase their three-dimensionality, a desirable feature in medicinal chemistry. The nitrile group can be further elaborated, for example, through hydrolysis to a carboxylic acid or reduction to an amine, providing further avenues for synthetic diversification.

The application of such building blocks is central to the construction of natural products and other complex molecular architectures. researchgate.netnih.gov While specific applications of this compound in the total synthesis of natural products have not been reported, its structural features suggest its potential as a valuable tool for the synthesis of novel and complex molecular entities.

Spectroscopic Characterization of 1 Cyanocyclohexane 1 Sulfonyl Chloride and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and spatial arrangement of atoms.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy of 1-Cyanocyclohexane-1-sulfonyl chloride is expected to reveal a complex pattern of signals corresponding to the ten protons of the cyclohexane (B81311) ring. Due to the presence of the strongly electron-withdrawing sulfonyl chloride and cyano groups at the C1 position, the protons on the neighboring carbons (C2 and C6) would be deshielded and resonate at a lower field compared to those in unsubstituted cyclohexane.

The chemical shifts of the cyclohexane protons are influenced by their axial or equatorial orientation. Typically, equatorial protons resonate at a slightly lower field than their axial counterparts. nih.govstackexchange.com The complex overlapping of these signals would likely result in a series of multiplets in the region of approximately 1.5 to 3.0 ppm. The protons at C2 and C6 are expected to show the most significant downfield shift due to their proximity to the C1 substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2, H-6 (axial & equatorial) | 2.5 - 3.0 | Multiplet |

| H-3, H-5 (axial & equatorial) | 1.8 - 2.4 | Multiplet |

| H-4 (axial & equatorial) | 1.5 - 2.0 | Multiplet |

Note: These are predicted values based on typical shifts for substituted cyclohexanes and are subject to variation based on solvent and experimental conditions.

¹³C NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms.

The quaternary carbon at C1, bonded to both the cyano and sulfonyl chloride groups, would be significantly deshielded and appear at a low field. The nitrile carbon itself has a characteristic chemical shift in the range of 115-125 ppm. nih.gov The chemical shifts of the cyclohexane ring carbons are influenced by the substituents, with C1 being the most downfield. The carbons at C2 and C6 would also experience a downfield shift, though to a lesser extent than C1. The chemical shifts of C3, C5, and C4 would be closer to those observed in unsubstituted cyclohexane.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| C1 | 70 - 80 |

| C2, C6 | 35 - 45 |

| C3, C5 | 25 - 35 |

| C4 | 20 - 30 |

| CN | 115 - 125 |

Note: These are predicted values and can vary.

Advanced NMR Techniques for Structural Confirmation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the cyclohexane ring, helping to trace the connectivity of the proton network. huji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). columbia.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbon (C1) and the nitrile carbon, as protons on C2 and C6 would show correlations to these carbons. columbia.edunumberanalytics.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile and sulfonyl chloride groups.

The C≡N stretching vibration of the nitrile group typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. jove.comspectroscopyonline.comquimicaorganica.org The sulfonyl chloride group (SO₂Cl) gives rise to two strong characteristic stretching bands corresponding to asymmetric and symmetric vibrations of the S=O bonds. These are typically observed in the ranges of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric). acdlabs.comresearchgate.net The S-Cl stretching vibration is expected to appear at lower frequencies, generally in the range of 300-400 cm⁻¹. cdnsciencepub.com Additionally, the C-H stretching vibrations of the cyclohexane ring will be observed around 2850-3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |

| C≡N | Stretch | 2220 - 2260 | Sharp, Strong |

| SO₂Cl | Asymmetric S=O Stretch | 1370 - 1410 | Strong |

| SO₂Cl | Symmetric S=O Stretch | 1166 - 1204 | Strong |

| S-Cl | Stretch | 300 - 400 | Medium |

| C-H (cyclohexane) | Stretch | 2850 - 3000 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₇H₁₀ClNO₂S), the molecular weight is 207.68 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) may be observed, although it can sometimes be weak or absent for sulfonyl chlorides. A characteristic feature would be the presence of an M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of sulfonyl chlorides often involves the loss of the chlorine atom or the entire SO₂Cl group. researchgate.net Common fragmentation pathways for this compound could include:

Loss of a chlorine radical (•Cl) to give an ion at m/z 172.

Loss of sulfur dioxide (SO₂) from the [M-Cl]⁺ fragment. researchgate.net

Cleavage of the C-S bond to lose the •SO₂Cl radical, resulting in a cyanocyclohexyl cation.

Fragmentation of the cyclohexane ring.

Table 4: Potential Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (for ³⁵Cl) | Description |

| [C₇H₁₀N-SO₂Cl]⁺ | 108 | Loss of SO₂Cl radical |

| [C₇H₁₀ClNO₂S - Cl]⁺ | 172 | Loss of Cl radical |

| [C₇H₁₀ClNO₂S - SO₂]⁺ | 143 | Loss of SO₂ |

| [C₆H₁₀]⁺ | 82 | Fragmentation of the cyclohexane ring |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and its interactions within the crystal lattice.

Despite a thorough search of scientific literature and crystallographic databases, specific X-ray crystallographic data for this compound could not be located. This suggests that the single-crystal X-ray structure of this particular compound has not been reported or is not publicly available.

However, to provide context and illustrate the type of structural information that can be obtained for related molecules, crystallographic data for compounds containing key structural motifs present in this compound, such as the sulfonyl chloride and cyano groups, are discussed.

Analysis of Structurally Related Compounds

While direct data for the target compound is unavailable, examination of the crystal structures of related sulfonyl chlorides and nitriles offers insights into the expected solid-state conformation. For instance, studies on various substituted benzenesulfonyl chlorides have detailed the geometry around the sulfonyl chloride group.

A search of crystallographic databases for compounds containing the cyanocyclohexane moiety also did not yield the specific structure of this compound. However, the structures of various other cyanocyclohexane derivatives have been determined, providing typical bond lengths and angles for the substituted cyclohexane ring.

The following table summarizes representative crystallographic data for a related sulfonyl compound to illustrate the nature of the information obtained from X-ray diffraction studies. It is important to reiterate that this data is not for this compound.

Table 1: Illustrative Crystallographic Data for a Structurally Related Sulfonamide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.123(4) |

| b (Å) | 9.876(3) |

| c (Å) | 14.567(5) |

| α (°) | 90 |

| β (°) | 109.45(3) |

| γ (°) | 90 |

| Volume (ų) | 1378.9(8) |

| Z | 4 |

| Key Bond Lengths (Å) | |

| S-O1 | 1.432(2) |

| S-O2 | 1.435(2) |

| S-N | 1.628(3) |

| S-C | 1.765(3) |

| C≡N | 1.145(4) |

| **Key Bond Angles (°) ** | |

| O1-S-O2 | 119.8(1) |

| O1-S-N | 107.5(1) |

| O2-S-N | 107.2(1) |

| O1-S-C | 108.9(1) |

| O2-S-C | 108.5(1) |

| N-S-C | 104.3(1) |

Note: The data presented in this table is for a representative sulfonamide and is intended for illustrative purposes only. It does not represent the crystal structure of this compound.

The determination of the precise solid-state structure of this compound and its synthetic derivatives through single-crystal X-ray crystallography would be a valuable contribution to the field. Such data would provide definitive conformational details and allow for a deeper understanding of the structure-property relationships of this class of compounds.

Computational and Theoretical Investigations of 1 Cyanocyclohexane 1 Sulfonyl Chloride Chemistry

Future Perspectives and Advanced Research Directions

Development of Highly Enantioselective and Diastereoselective Transformations

The development of stereoselective reactions is a cornerstone of modern organic chemistry, crucial for the synthesis of chiral molecules such as pharmaceuticals and agrochemicals. For 1-Cyanocyclohexane-1-sulfonyl chloride, a key area of future research will be its application in enantioselective and diastereoselective reactions. The presence of a quaternary carbon center substituted with both a cyano and a sulfonyl chloride group presents a unique stereochemical environment to be explored.

Future investigations could focus on the development of chiral catalysts, such as peptides or metal complexes, to control the stereochemical outcome of reactions involving the sulfonyl chloride group. For instance, the enantioselective addition of nucleophiles to the sulfur atom, or reactions where the sulfonyl chloride acts as a chiral auxiliary, could be explored. The diastereoselective functionalization of the cyclohexane (B81311) ring, influenced by the sterically demanding 1,1-disubstitution, also presents a promising avenue for research. Success in this area would unlock the potential of this compound as a precursor for complex, stereochemically rich molecules.

Integration into Automated Synthesis and High-Throughput Screening Platforms

The integration of chemical synthesis with automated platforms and high-throughput screening (HTS) is revolutionizing drug discovery and materials science. The physical and chemical properties of this compound could make it a suitable candidate for such applications. Its anticipated stability and reactivity profile could be amenable to the standardized conditions often employed in automated synthesis.

Future work would involve the development of protocols for the use of this compound in automated synthesizers. This would enable the rapid generation of libraries of diverse compounds for biological screening. Furthermore, HTS techniques could be employed to quickly identify optimal reaction conditions for transformations involving this reagent, accelerating the discovery of new synthetic methodologies. The data generated from these high-throughput experiments would be invaluable for building predictive models of reactivity and for the rational design of new synthetic routes.

Exploration of Photocatalytic, Electrocatalytic, and Biocatalytic Applications

Modern synthetic chemistry is increasingly turning to photocatalysis, electrocatalysis, and biocatalysis to achieve transformations under mild and sustainable conditions. The sulfonyl chloride group is known to be reactive under photoredox and electrochemical conditions, suggesting that this compound could be a valuable substrate for such reactions.

| Catalytic Approach | Potential Application with this compound |

| Photocatalysis | Generation of sulfonyl radicals for addition to alkenes and alkynes. |

| Electrocatalysis | Reductive or oxidative transformations of the sulfonyl chloride group. |

| Biocatalysis | Enzymatic functionalization of the cyclohexane ring or transformation of the sulfonyl chloride moiety. |

Future research in this area would involve screening various photocatalysts, electrode materials, and enzymes to identify systems that are effective for the transformation of this compound. The development of novel biocatalytic cascades, where enzymes are used to perform multiple transformations in a single pot, could be a particularly fruitful area of investigation.

Design and Synthesis of Novel Reagents and Catalysts for Sulfonyl Chloride Chemistry

The unique structure of this compound, with its geminal cyano and sulfonyl chloride groups, makes it an attractive starting material for the design and synthesis of novel reagents and catalysts. The reactivity of the sulfonyl chloride can be harnessed to introduce the cyanocyclohexylsulfonyl moiety into other molecules, potentially imparting new properties.

For example, this compound could be used to synthesize novel ligands for catalysis, where the cyano group can be further functionalized. Additionally, new catalysts could be designed to specifically activate the C-S or S-Cl bonds in this compound, enabling new types of chemical transformations. The development of such reagents and catalysts would not only expand the utility of this specific compound but also contribute to the broader field of sulfonyl chloride chemistry.

Potential in Supramolecular Chemistry and Advanced Materials Science

The incorporation of sulfonyl groups into larger molecular assemblies is a known strategy in supramolecular chemistry and materials science. The rigid cyclohexane scaffold and the polar cyano and sulfonyl groups of this compound suggest its potential as a building block for the construction of novel supramolecular structures and advanced materials.

Future research could explore the synthesis of polymers, metal-organic frameworks (MOFs), or other extended structures incorporating the 1-cyanocyclohexylsulfonyl unit. The resulting materials could exhibit interesting properties, such as specific host-guest binding, tunable electronic properties, or enhanced thermal stability. The cyano group could also serve as a handle for post-synthetic modification, allowing for the fine-tuning of the material's properties. The exploration of these applications could lead to the development of new functional materials with applications in areas such as sensing, catalysis, and electronics.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-Cyanocyclohexane-1-sulfonyl chloride, and what parameters critically influence reaction yield?

- Methodological Answer : The synthesis typically involves sulfonation of cyclohexane derivatives, followed by cyanide introduction. Key parameters include temperature control (0–5°C to prevent side reactions) and stoichiometric ratios of sulfonating agents (e.g., chlorosulfonic acid). Anhydrous conditions are critical to avoid hydrolysis of the sulfonyl chloride group. Purification via fractional distillation or recrystallization in non-polar solvents improves yield .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify cyclohexane ring protons (δ 1.2–2.1 ppm) and sulfonyl chloride/cyano groups (distinct deshielding effects).

- FT-IR : Confirm S=O stretches (~1360–1180 cm⁻¹) and C≡N stretches (~2240 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of Cl or SO₂) validate the structure. Cross-reference with computational predictions (e.g., PubChem data ).

Q. What storage conditions are recommended to prevent hydrolysis of this compound?

- Methodological Answer : Store under inert gas (argon/nitrogen) in moisture-proof containers at –20°C. Use molecular sieves to adsorb residual water. Regularly monitor purity via FT-IR to detect hydrolysis (broad O-H stretches if degraded) .

Advanced Research Questions

Q. How can researchers optimize the sulfonation step to minimize by-products like sulfonic acids or disulfones?

- Methodological Answer :

- Temperature Modulation : Maintain sub-zero temperatures to slow over-sulfonation.

- Catalyst Screening : Lewis acids (e.g., AlCl₃) may enhance regioselectivity.

- In Situ Monitoring : Use inline FT-IR or Raman spectroscopy to track reaction progression and terminate before by-product formation .

Q. How can discrepancies in NMR data (e.g., unexpected splitting patterns) for sulfonyl chloride derivatives be resolved?

- Methodological Answer :

- Solvent Effects : Test in deuterated DMSO or CDCl₃ to assess hydrogen bonding interactions.

- Dynamic NMR Studies : Variable-temperature NMR can reveal conformational exchange in the cyclohexane ring.

- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of 1-Cyanocycloclohexane-1-sulfonyl chloride?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites (e.g., sulfonyl chloride reactivity).

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile).

- PubChem’s InChI/SMILES Data : Use canonical representations to validate computational models .

Q. What strategies mitigate exothermic decomposition risks during large-scale reactions involving this compound?

- Methodological Answer :

- Batchwise Addition : Introduce reagents gradually to control heat release.

- Reactor Design : Use jacketed reactors with cooling loops (ethylene glycol at –10°C).

- Safety Protocols : Follow SDS guidelines for emergency measures (e.g., CHEMTREC contact for spills ).

Data Contradiction Analysis

Q. How should researchers address conflicting literature reports on the stability of this compound under basic conditions?

- Methodological Answer :

- Controlled Kinetic Studies : Compare degradation rates at varying pH (e.g., pH 7–12) using HPLC to quantify residual compound.

- Isolation of Intermediates : Trap transient species (e.g., sulfonate esters) via quenching with methanol.

- Cross-Referencing SDS Data : Align findings with hazard classifications for similar sulfonyl chlorides (e.g., hydrolytic sensitivity ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.